molecular formula C15H23N3O B7920683 (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide

Cat. No.: B7920683
M. Wt: 261.36 g/mol
InChI Key: HMLKGIKFZLVCOL-NBFOIZRFSA-N
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Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to therapeutic effects in the treatment of psychiatric disorders . The compound may also affect various signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide is unique due to its specific chiral configuration and the presence of both amino and propionamide functional groups. These features contribute to its distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)17-9-14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLKGIKFZLVCOL-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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